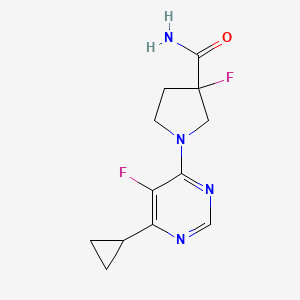
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with cyclopropyl and fluorine groups, as well as a pyrrolidine ring with a fluorine and carboxamide group.
Preparation Methods
The synthesis of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidine ring.
Introduction of the cyclopropyl and fluorine groups: These groups are introduced through substitution reactions using suitable reagents.
Formation of the pyrrolidine ring: This step involves the cyclization of intermediates to form the pyrrolidine ring.
Introduction of the carboxamide group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and cyclopropyl positions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
Scientific Research Applications
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.
Comparison with Similar Compounds
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine: This compound contains a purine ring and a piperazine ring, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C12H14F2N4O |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H14F2N4O/c13-8-9(7-1-2-7)16-6-17-10(8)18-4-3-12(14,5-18)11(15)19/h6-7H,1-5H2,(H2,15,19) |
InChI Key |
TZSOBPLYMQQYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCC(C3)(C(=O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















